molecular formula C26H28N4O3 B2698312 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421443-57-3

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2698312
M. Wt: 444.535
InChI Key: HUTMVVMMGCWSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The compound belongs to a broader class of compounds that have been the subject of various synthetic methodologies. For instance, Prabakaran, Khan, and Jin (2012) described an efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, achieved in high yield and purity. This synthesis involved reactions in the presence of TBTU as a catalyst, highlighting a method that could potentially be applied or adapted for synthesizing the compound of interest (Prabakaran, Khan, & Jin, 2012).

Molecular Interaction Studies

Molecular interaction studies have also been a significant area of research. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), they developed three-dimensional (3D)-quantitative structure-activity relationship (QSAR) models, which could offer insights into how similar compounds, including the one , might interact with biological receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Biological Evaluations

Bogza et al. (2005) explored the synthesis of pyrazolo[3,4-c]isoquinoline derivatives, indicating a focus on generating compounds that could have potential biological or pharmacological applications. Such synthetic routes and the resulting compounds could pave the way for future research into similar structures for therapeutic uses (Bogza, Kobrakov, Malienko, Perepichka, Sujkov, Bryce, Lyubchik, Batsanov, & Bogdan, 2005).

Antioxidant and Anticancer Activities

Hussein, Ismail, and El-Adly (2016) synthesized and characterized compounds for their antioxidant efficiency in lubricating greases, showing that the chemical frameworks similar to the compound of interest have utilities beyond biological systems, potentially offering insights into antioxidant properties (Hussein, Ismail, & El-Adly, 2016).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-29-24(17-23(28-29)22-16-21(32-2)10-11-25(22)33-3)26(31)27-13-6-7-14-30-15-12-19-8-4-5-9-20(19)18-30/h4-5,8-11,16-17H,12-15,18H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTMVVMMGCWSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC#CCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.